Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(3,5-dichlorophenyl)-3-oxopropanoate moiety
Scientific Research Applications
Chemistry: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(3,5-dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3,5-dichlorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(3,5-dichlorophenyl)-3-oxopropanoic acid, which then exerts its effects by binding to the target site. This interaction can modulate the activity of the target, leading to various biological responses.
Comparison with Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate
- Methyl 3-(3,5-dibromophenyl)-3-oxopropanoate
Comparison: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPUTPVCQPHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374210 | |
Record name | methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-68-0 | |
Record name | Methyl 3,5-dichloro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677326-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 677326-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.